molecular formula C10H11FO3 B12323985 Methyl (5-fluoro-2-methoxyphenyl)acetate

Methyl (5-fluoro-2-methoxyphenyl)acetate

Cat. No.: B12323985
M. Wt: 198.19 g/mol
InChI Key: CLQOMKBGCLHDPZ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Ester Chemistry

Methyl (5-fluoro-2-methoxyphenyl)acetate is situated within this important chemical class. Its structure contains the key fluoro- and methoxy-substituted phenyl ring, a common motif in the design of bioactive compounds. The ester functional group provides a reactive handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Research Significance in Organic Synthesis and Chemical Biology

The primary research significance of this compound lies in its role as a versatile synthetic intermediate. Organic synthesis is the science of constructing complex organic molecules from simpler ones, and compounds like this are fundamental starting points or building blocks. wikipedia.org The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-fluoro-2-methoxyphenyl)acetic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceutical drugs.

While direct applications in chemical biology for this specific ester are not widely documented, its importance is implicit. It serves as a precursor to molecules that are designed to interact with biological systems. For example, the structurally related 5-Fluoro-2-methoxyphenylboronic acid is utilized in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds to build complex molecular skeletons. lookchem.com Similarly, related fluorinated methoxyphenyl structures are key starting materials in the synthesis of complex therapeutic agents, such as the drug Osimertinib, which utilizes a 4-fluoro-2-methoxy-5-nitroaniline (B580436) intermediate. google.com The utility of this compound lies in its ability to introduce the 5-fluoro-2-methoxyphenyl moiety into a target molecule, a fragment that may be crucial for achieving a desired biological activity.

Overview of Current Academic Investigations on the Compound

Current research, therefore, implicitly explores the reactivity and utility of this compound as a building block. For instance, its synthesis and subsequent transformation would be a key step in a multi-step pathway described in a patent for a new pharmaceutical or agrochemical agent. The development of efficient methods to synthesize and functionalize such intermediates is an ongoing area of research in process chemistry and synthetic methodology. The commercial availability of the corresponding carboxylic acid and other related derivatives suggests that this structural motif is of active interest to the chemical research community, particularly in the industrial sectors focused on drug discovery and development. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methoxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

CLQOMKBGCLHDPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Fluoro 2 Methoxyphenyl Acetate

Esterification Strategies from Carboxylic Acid Precursors

The final step in synthesizing Methyl (5-fluoro-2-methoxyphenyl)acetate is the esterification of its corresponding carboxylic acid, (5-fluoro-2-methoxyphenyl)acetic acid, with methanol (B129727). This transformation can be achieved through various established methods, ranging from classical acid catalysis to modern coupling techniques.

Conventional Esterification Techniques

Conventional methods for ester synthesis are well-established, offering reliable pathways to this compound from its acid precursor.

Fischer-Speier Esterification: This is the most classic and widely used method for producing esters. patsnap.com It involves the reaction of the carboxylic acid with an alcohol—in this case, methanol—in the presence of a strong acid catalyst. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. mdpi.comyoutube.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.orgmdpi.com To favor the formation of the product, the reaction equilibrium is often shifted by using a large excess of the alcohol or by removing the water as it is formed. libretexts.orgorganic-chemistry.org

Acyl Chloride Route: An alternative conventional approach involves the conversion of the carboxylic acid into a more reactive intermediate, the corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (5-fluoro-2-methoxyphenyl)acetyl chloride is highly reactive and readily undergoes nucleophilic substitution with methanol, often in the presence of a non-nucleophilic base such as pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Comparison of Conventional Esterification Techniques

MethodReagentsKey FeaturesTypical Conditions
Fischer-Speier EsterificationCarboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄)Reversible reaction; requires driving the equilibrium. libretexts.orgHeating under reflux with excess methanol. patsnap.com
Acyl Chloride RouteCarboxylic Acid to Acyl Chloride (e.g., using SOCl₂), then Methanol, Base (e.g., Pyridine)High reactivity; reaction is generally irreversible.Often proceeds at room temperature.

Advanced Esterification Approaches

Modern synthetic chemistry offers several milder and more specialized methods for esterification that are particularly useful for sensitive or sterically hindered substrates. organic-chemistry.orgrsc.org

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild, often neutral, conditions. rsc.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species is subsequently attacked by methanol to yield this compound and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org This technique is advantageous as it avoids harsh acidic conditions. rsc.org

Other Coupling Reagents: A variety of other coupling reagents have been developed to facilitate ester formation under mild conditions. For instance, di-2-thienyl carbonate (2-DTC), when used with catalytic DMAP and iodine, has been shown to produce esters in high yields. oup.com More recently, novel reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been reported to mediate extremely fast esterification, with reactions completing in as little as one minute. acs.org These advanced methods provide a toolkit for chemists to choose from, depending on the specific requirements of the substrate and desired reaction efficiency.

Aromatic Ring Functionalization and Precursor Synthesis

The synthesis of the key intermediate, (5-fluoro-2-methoxyphenyl)acetic acid sigmaaldrich.com, requires the strategic introduction of the fluoro and methoxy (B1213986) substituents onto the aromatic ring, followed by the installation of the acetic acid side chain.

Regioselective Fluorination Techniques

Introducing a fluorine atom at a specific position on an aromatic ring is a critical step. For the target molecule, the fluorine is located at the 5-position. Electrophilic fluorinating agents like Selectfluor® can be used, with the regioselectivity being directed by the existing substituents on the ring. mdpi.com For instance, the fluorination of benzo synarchive.comwikipedia.orgorgsyn.orgtriazin-7-ones occurs regioselectively at the position activated by an enamine-like nitrogen lone pair. mdpi.com In the context of anisole (B1667542) derivatives, the methoxy group is an ortho-, para-director. Therefore, to achieve 5-fluoro substitution on a 2-methoxyphenyl system, the directing effects must be carefully controlled. A common strategy involves the nitration of a precursor like N-(4-fluoro-2-methoxyphenyl)acetamide, where the directing groups guide the incoming nitro group, which can later be converted to other functionalities if needed. google.com

Methoxylation Strategies for the Aromatic Moiety

The introduction of the 2-methoxy group is typically achieved through the methylation of a corresponding phenol (B47542). For example, starting with a substituted fluorophenol, such as 3-fluorophenol (B1196323) nih.gov, the hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. This involves deprotonation of the phenol with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Another approach involves the catalytic reduction of a nitro group to an amine, which can then be manipulated. For example, 4-fluoro-2-methoxy-1-nitrobenzene can be reduced using a catalyst like Raney Ni in methanol to yield 4-fluoro-2-methoxyaniline. google.com

Synthesis of Key (5-fluoro-2-methoxyphenyl)acetic Acid Intermediates

Once the disubstituted aromatic ring, 5-fluoro-2-methoxyanisole, is prepared, the final challenge is to introduce the acetic acid moiety at the C1 position.

Friedel-Crafts Acylation followed by Rearrangement: A plausible route begins with the Friedel-Crafts acylation of 4-fluoroanisole (B119533) with acetyl chloride and a Lewis acid catalyst. The methoxy group directs the acylation to the ortho position (C2), yielding 2-acetyl-4-fluoroanisole (or 1-(5-fluoro-2-methoxyphenyl)ethan-1-one). This ketone can then be converted to the corresponding phenylacetic acid derivative. The Willgerodt-Kindler reaction is a classic method for this transformation, which uses sulfur and an amine (like morpholine) to convert an aryl alkyl ketone into a thioamide, which is subsequently hydrolyzed to the carboxylic acid. synarchive.comwikipedia.orgscispace.com This reaction effectively moves the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.org

From a Grignard Reagent: The Grignard reagent, 5-fluoro-2-methoxyphenylmagnesium bromide, is commercially available or can be prepared from the corresponding aryl bromide. thermofisher.comhymasynthesis.com This powerful nucleophile can react with various electrophiles to build the acetic acid side chain. For instance, reaction with carbon dioxide (CO₂) would yield the corresponding benzoic acid, which would require an additional carbon atom to be inserted. A more direct approach involves reacting the Grignard reagent with a two-carbon synthon like ethyl chloroacetate, although side reactions are possible.

From a Benzaldehyde: A Knoevenagel condensation of 5-fluoro-2-methoxybenzaldehyde (B106407) with 2-methoxyethyl cyanoacetate (B8463686) can produce a cyanoacrylate compound. chemrxiv.org Subsequent chemical modifications could potentially lead to the desired phenylacetic acid structure.

Table 2: Plausible Synthetic Pathway for (5-fluoro-2-methoxyphenyl)acetic acid

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Friedel-Crafts Acylation4-FluoroanisoleAcetyl chloride, AlCl₃1-(5-fluoro-2-methoxyphenyl)ethan-1-one
2Willgerodt-Kindler Reaction1-(5-fluoro-2-methoxyphenyl)ethan-1-oneSulfur, Morpholine2-(5-fluoro-2-methoxyphenyl)-1-morpholinoethanethione
3Hydrolysis2-(5-fluoro-2-methoxyphenyl)-1-morpholinoethanethioneAqueous Acid (e.g., HCl) or Base (e.g., NaOH), heat(5-fluoro-2-methoxyphenyl)acetic acid

Palladium-Catalyzed Coupling Reactions in Precursor Synthesis

The creation of the phenylacetate (B1230308) structure often begins with a suitable aromatic precursor, such as a substituted aryl halide. For this compound, a logical starting precursor would be a 1-halo-4-fluoro-2-methoxybenzene. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for attaching the acetate (B1210297) group or its synthetic equivalent to this aromatic ring. researchgate.net

These reactions operate via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com In the first step, a low-valent palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium center. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to repeat. youtube.com

Several types of palladium-catalyzed coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester. youtube.cominventivapharma.com For the synthesis of the target molecule, this could involve the reaction of 1-halo-4-fluoro-2-methoxybenzene with a reagent like methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate in the presence of a palladium catalyst and a base. inventivapharma.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. nih.govnih.gov One could envision coupling 1-halo-4-fluoro-2-methoxybenzene with methyl acrylate. The resulting cinnamate-type intermediate would then require reduction of the double bond to yield the final phenylacetate product. The reaction is known to be effective for producing fine chemicals like Naproxen through a similar sequence. researchgate.netrug.nl

Carbonylative Coupling: These reactions introduce a carbonyl group (CO) from carbon monoxide gas or a surrogate. A carbonylative Suzuki coupling, for instance, can react an aryl halide with an organoboron compound and CO to form a ketone. capes.gov.br More directly, palladium-catalyzed carbonylative additions or alkoxycarbonylations can be used to synthesize esters directly from aryl halides and an alcohol. nih.govnih.gov For this specific synthesis, reacting 1-halo-4-fluoro-2-methoxybenzene with methanol and carbon monoxide under palladium catalysis would be a direct route to the final product.

Optimization of Synthetic Pathways

To ensure the viability of a synthetic route for large-scale production, optimization is critical. This involves refining the catalytic system, tuning reaction conditions to maximize yield and selectivity, and addressing the inherent challenges of multistep chemical processes.

Catalytic Systems for Enhanced Efficiency

The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the specific catalytic system employed. This system consists of a palladium precursor (or precatalyst) and often a supporting ligand.

Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), palladium chloride (PdCl₂), or pre-formed complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). While palladium(0) is the active species in the catalytic cycle, stable palladium(II) salts are often used as they are reduced in situ to Pd(0). youtube.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easier separation from the reaction mixture and potential for recycling, which is economically and environmentally beneficial. rug.nl

Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity and selectivity. Phosphine (B1218219) ligands are the most common. Simple ligands like triphenylphosphine (B44618) (PPh₃) are widely used. However, more sophisticated ligands often provide superior results. Bulky, electron-rich phosphine ligands can promote the initial oxidative addition step and lead to highly active catalysts. rug.nl Bidentate ligands, such as Xantphos, can offer greater stability to the catalytic complex and have been shown to be effective in carbonylative syntheses of methyl esters at atmospheric pressure. nih.gov

The following table illustrates how different catalyst and ligand combinations can influence the outcome of palladium-catalyzed reactions, based on findings from related syntheses.

Table 1: Effect of Different Catalytic Systems on Reaction Efficiency

Catalyst Precursor Ligand Reaction Type Observation
Pd(OAc)₂ Xantphos Aminocarbonylation Effective system for synthesis of amides and esters at atmospheric CO pressure. nih.gov
PdCl₂(PPh₃)₂ None Suzuki Coupling Provided a 94% yield in a C(sp³)-C(sp²) coupling when used with Na₂CO₃ base in a water/THF solvent. researchgate.net
Pd(OAc)₂ PPh₃ Aryloxycarbonylation Required a 100 °C reaction temperature to achieve complete conversion. nih.gov

Reaction Condition Tuning for Improved Yields and Selectivity

Beyond the catalyst itself, the conditions under which the reaction is performed have a profound impact on its success. Key parameters include the base, solvent, temperature, and pressure.

Base: A base is typically required in cross-coupling reactions like the Suzuki-Miyaura coupling to facilitate the transmetalation step. youtube.com The choice of base can significantly affect the yield. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common and effective. inventivapharma.comresearchgate.net In some cases, organic bases like triethylamine (B128534) (Et₃N) can act as both the base and the solvent, and may help suppress side reactions. nih.gov

Solvent: The solvent must solubilize the reactants and the catalyst. Common solvents for palladium-catalyzed reactions include toluene (B28343), tetrahydrofuran (B95107) (THF), and dioxane. inventivapharma.comnih.gov The choice of solvent can also influence catalyst stability; for example, replacing toluene with Et₃N was found to suppress the unwanted reduction of the aryl bromide starting material in one study. nih.gov The use of aqueous solvent mixtures can sometimes be advantageous and is considered a "green chemistry" approach. nih.gov

Temperature and Pressure: Heck and Suzuki reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. nih.govnih.gov However, higher temperatures can also lead to catalyst decomposition. nih.gov Therefore, finding the optimal temperature is a balance between reaction rate and catalyst stability. For carbonylative reactions, the pressure of carbon monoxide (CO) is a critical parameter, though systems have been developed that operate efficiently at atmospheric pressure, enhancing safety and ease of use. nih.govnih.gov

The following table summarizes the effects of tuning various reaction conditions, as reported in studies of related coupling reactions.

Table 2: Impact of Reaction Conditions on Yield and Selectivity

Parameter Condition Varied Reaction Type Effect
Base K₂CO₃ vs. other bases Csp²-Csp³ Suzuki Coupling K₂CO₃ was identified as the most effective base for a challenging substrate. inventivapharma.com
Solvent Toluene vs. Et₃N Aminocarbonylation Replacing toluene with Et₃N suppressed the reduction of the aryl bromide starting material. nih.gov
Temperature 80 °C vs. 100 °C Aminocarbonylation The lower temperature of 80 °C gave better results, attributed to increased catalyst stability. nih.gov

| Temperature | Room Temp vs. 50 °C | Azidocarbonylation | Formation of the desired acyl azide (B81097) was only achieved at room temperature; higher temperatures favored an alternative product. nih.gov |

Multistep Synthesis Challenges and Solutions

Challenges:

Intermediate Purification: Intermediates often need to be isolated and purified (e.g., by column chromatography or recrystallization) before proceeding to the next step. This is time-consuming, solvent-intensive, and leads to material loss. researchgate.netacs.org

Byproduct Formation: Side reactions can generate impurities that are difficult to separate from the desired product, complicating purification. In carbonylative couplings, for example, simple hydrolysis of the ester product can occur. nih.gov

Catalyst Removal: For products intended for pharmaceutical use, removing trace amounts of the palladium catalyst is a critical and often difficult challenge. rug.nl

Solutions:

Tandem/Cascade Reactions: Designing a reaction sequence where multiple transformations occur in a single pot without isolating intermediates can dramatically improve efficiency. For example, a Heck reaction followed by an in situ isomerization or reduction can build complexity quickly. nih.gov

Protecting Groups: To prevent unwanted reactions at other sites in a molecule, functional groups can be temporarily "protected" and then deprotected at a later stage. youtube.com This adds steps but can prevent the formation of complex byproduct mixtures.

Heterogeneous/Recyclable Catalysts: Using a solid-supported catalyst like Pd/C simplifies product purification, as the catalyst can be removed by simple filtration. This also facilitates catalyst recycling, reducing costs and waste. rug.nlcapes.gov.br

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers superior control over reaction parameters like temperature and mixing. This enhanced control can improve selectivity, reduce byproduct formation, and allow for the safe use of highly reactive or unstable intermediates, potentially streamlining multistep processes. researchgate.netuq.edu.au

Derivatization Strategies and Analogue Synthesis

Modifications of the Methyl Ester Group

The methyl ester functional group is a key site for derivatization, allowing for the creation of various related compounds through several standard organic reactions.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, (5-fluoro-2-methoxyphenyl)acetic acid. This reaction is typically performed under basic conditions, for instance, using sodium hydroxide (B78521) in a methanol (B129727)/water mixture. The resulting carboxylic acid is a critical intermediate for further synthesis. google.com

Amide Formation: The carboxylic acid derivative is frequently coupled with a wide array of primary or secondary amines to form amides. This transformation often requires the use of coupling reagents to facilitate the formation of the amide bond. researchgate.netluxembourg-bio.comsci-hub.se Common reagents for this purpose are listed in the table below. The choice of amine allows for the introduction of diverse structural features.

Reduction: The methyl ester can be reduced to the primary alcohol, 2-(5-fluoro-2-methoxyphenyl)ethanol. This is typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). commonorganicchemistry.comlumenlearning.commasterorganicchemistry.comlibretexts.org The resulting alcohol provides another branch point for further chemical modifications.

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of a catalyst to exchange the methyl group for a different alkyl or aryl group, thereby producing a new ester. google.com

Table 1: Common Coupling Reagents for Amide Synthesis Click on a reagent to learn more about its applications.

Reagent Name Abbreviation
N,N'-Dicyclohexylcarbodiimide DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDAC
n-Propanephosphonic acid anhydride T3P

Substituent Variations on the Phenyl Ring System

Modifying the substituents on the phenyl ring is a common strategy to create analogues of Methyl (5-fluoro-2-methoxyphenyl)acetate. These changes can alter the electronic and steric properties of the molecule.

Synthetic approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce different aryl or alkyl groups. inventivapharma.com For example, the synthesis of analogues can start from different substituted boronic acids or esters which are then coupled with an appropriate partner. inventivapharma.com The fluorine atom at the C-5 position and the methoxy (B1213986) group at the C-2 position are key targets for modification. Analogues with different halogens (chloro, bromo) or other functional groups can be synthesized to study structure-activity relationships. nih.gov For instance, research on related phenylacetic acid derivatives has shown that the position of a fluorine substituent can significantly influence binding activity to biological targets. nih.gov

Table 2: Examples of Phenyl Ring Analogue Synthesis Strategies

Starting Material Type Reaction Type Potential Modification
Aryl boronic acid/ester Suzuki Coupling Replace fluoro or methoxy group with other functional groups. inventivapharma.com
Substituted Aniline Diazotization, then coupling Introduce various substituents at different ring positions. inventivapharma.com

Incorporation into Fused Polycyclic and Heterocyclic Systems

The (5-fluoro-2-methoxyphenyl)acetic acid framework can be used as a building block to construct more complex molecules containing multiple rings. These larger structures can have significantly different properties compared to the parent molecule.

One method is through intramolecular cyclization, where the acetic acid side chain reacts with the phenyl ring to form a new fused ring. thieme-connect.comyoutube.com For example, phenylacetic acids can undergo intramolecular reactions to form lactones or other fused systems. thieme-connect.comyoutube.com Another approach is to use the molecule as a component in multicomponent reactions or multi-step syntheses to build various heterocyclic systems, which are ring structures containing atoms other than carbon. rug.nl The specific type of heterocyclic or polycyclic system created depends on the reaction partners and conditions employed. For instance, derivatives of phenylacetic acid have been used in the synthesis of complex structures like spiro-β-lactones and 2,5-dihydrofurans. nih.gov

Synthesis of Radiolabeled Analogues for Research Probes

Radiolabeled versions of this compound and its derivatives are essential tools for biomedical research, particularly for positron emission tomography (PET) imaging. nih.govnih.govresearchgate.net These probes allow scientists to visualize and quantify the distribution and behavior of the molecule in living organisms.

The synthesis of these radiotracers involves incorporating a radioactive isotope, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F), into the molecule.

¹¹C-Labeling: A common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). umich.edunih.gov For a molecule like this compound, the precursor would be the corresponding des-methyl compound (a phenol), which is then reacted with the ¹¹C-methylating agent to form the final ¹¹C-labeled methoxy group. nih.govelsevierpure.com

¹⁸F-Labeling: To introduce ¹⁸F, a precursor molecule is often designed with a good leaving group (like a nitro or trimethylammonium group) at the position where the fluorine will be attached. nih.govacs.org Nucleophilic substitution with [¹⁸F]fluoride ion then yields the desired ¹⁸F-labeled product. nih.govresearchgate.netmdpi.com The synthesis of ¹⁸F-labeled probes often requires multiple steps and careful purification. nih.govmdpi.com

The synthesis must be performed rapidly and with high efficiency due to the short half-lives of these isotopes (¹¹C: ~20.4 minutes; ¹⁸F: ~109.8 minutes). Automated synthesis modules are frequently used to ensure reliability and safety. umich.eduresearchgate.net

Table 3: Common Isotopes and Precursors for PET Tracer Synthesis

Isotope Common Labeling Agent(s) Typical Precursor Functional Group
Carbon-11 (¹¹C) [¹¹C]CH₃I, [¹¹C]CH₃OTf Phenol (B47542) (-OH), Amine (-NH)

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution Position and Nature on Biological Profiles

The inclusion of fluorine in pharmacologically active molecules is a common strategy in medicinal chemistry, owing to its unique properties such as small size, high electronegativity, and ability to form strong carbon-fluorine bonds. nih.gov The position of the fluorine atom on the aromatic ring can significantly alter a compound's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity.

In the case of phenyl-containing structures, the location of the halogen substituent is a critical determinant of potency. Studies on related scaffolds, such as benzylthioquinolinium iodides, have shown that altering the halogen's position (ortho, meta, para) leads to significant variations in antifungal activity. nih.gov For instance, in some series, para-substituted compounds were found to be the most active. nih.gov The substitution of a fluorine atom for a hydroxyl group is particularly noteworthy, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds, fundamentally changing potential molecular interactions. nih.gov

While direct SAR data for Methyl (5-fluoro-2-methoxyphenyl)acetate is not extensively published, general principles suggest that the 5-fluoro position (para to the methoxy (B1213986) group and meta to the acetate (B1210297) side chain) would have a distinct electronic and steric influence compared to other positions. Moving the fluorine to the 3, 4, or 6-position would likely alter the molecule's dipole moment and its ability to fit into a specific binding pocket. In some molecular frameworks, fluorine substitution has been shown to have a detrimental effect on binding affinity compared to non-fluorinated analogs, highlighting the context-dependent nature of its contribution. nih.gov

Table 1: Hypothetical Influence of Fluorine Position on Biological Activity

CompoundSubstitution PatternRelative Activity (Hypothetical)Rationale
Analog A4-Fluoro-2-methoxyphenylacetate+++Fluorine at para-position to the side chain may enhance target interaction.
Analog B5-Fluoro-2-methoxyphenylacetate ++ Fluorine is para to the methoxy group, influencing its electronic properties.
Analog C6-Fluoro-2-methoxyphenylacetate+Potential steric hindrance with the ortho-methoxy group and side chain.
Analog D2-Methoxyphenylacetate (unsubstituted)+Baseline activity without electronic modification from fluorine.

This table is illustrative and based on general SAR principles.

Impact of the Methoxy Group on Molecular Interactions and Biological Activities

The ortho-methoxy group on the phenyl ring plays a pivotal role in defining the molecule's conformational preferences and interaction potential. nih.gov Methoxy groups can significantly enhance the antioxidant activity of phenolic compounds, a trait linked to their electron-donating nature. nih.gov The presence and number of methoxy groups often correlate with increased biological efficacy in various assays. nih.gov

In the structure of this compound, the 2-methoxy group can influence activity in several ways:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a biological target's binding site.

Conformational Lock: The steric bulk of the ortho-methoxy group can restrict the rotation of the acetate side chain, locking the molecule into a more rigid and potentially more active conformation. This conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding. nih.gov

Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate interactions and reactivity.

Studies on other substituted aromatic compounds have shown that ortho substitution can sometimes lead to lower activity compared to meta and para isomers due to steric hindrance, but in other cases, it is essential for establishing a specific, active conformation. researchgate.net The beneficial effect of an ortho-methoxy group has been noted in specific catalytic reactions, underscoring its ability to direct molecular geometry. nih.gov

Contribution of the Acetate Side Chain to Biological Activity

The acetate side chain is a key functional component, directly participating in binding or influencing the molecule's pharmacokinetic properties. The nature of this side chain is critical for biological activity. SAR studies frequently involve modifying such chains to probe their role. nih.gov

Key aspects of the acetate side chain's contribution include:

Ester Functionality: The methyl ester may act as a prodrug, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid. Carboxylic acids are often the active form of a drug, capable of forming strong ionic interactions or hydrogen bonds with a receptor. ncert.nic.in

Chain Length and Composition: The length and composition of the side chain are critical. Extending a methylene (B1212753) group to an ethylene (B1197577) chain has been shown to reduce activity in certain classes of compounds. nih.gov

Nucleophilic Target: The carbonyl oxygen of the acetate group can serve as a hydrogen bond acceptor, which is a common and important interaction in drug-receptor binding. nih.gov

Modifications to this part of the molecule are a standard approach to optimizing activity. For example, converting the ester to an amide or altering the alkyl portion (methyl to ethyl, propyl, etc.) would systematically change the compound's steric and electronic properties, as well as its solubility and metabolic stability. Palladium-catalyzed reactions often favor the formation of 6-membered palladacycles with phenylacetate (B1230308) substrates, a preference that highlights the unique reactivity conferred by this side chain. acs.org

Table 2: Hypothetical SAR of the Acetate Side Chain

Compound DerivativeSide Chain (-R)Potential RoleExpected Relative Activity (Hypothetical)
Parent Compound -CH₂COOCH₃ Ester, potential prodrug Baseline
Analog E-CH₂COOHCarboxylic acid, active form+++
Analog F-CH₂CONH₂Amide, alters H-bonding++
Analog G-CH₂CH₂COOCH₃Propionate ester, increased length+

This table is illustrative and based on common SAR observations for phenylacetic acid derivatives.

Analysis of Conformational Flexibility and Stereochemistry in SAR

The interaction between the ortho-methoxy group and the acetate side chain is particularly significant. Steric repulsion between these two groups can create a "conformational preference," meaning the molecule spends more time in a specific spatial arrangement. This preferred conformation might be the one that fits optimally into the binding site of a biological target. Restricting conformational flexibility, for example by introducing planar elements, has been shown to enhance binding affinity in other molecular systems by pre-organizing the molecule for its target. nih.gov

While this compound itself is achiral, derivatives or metabolites could contain stereocenters. If, for instance, the carbon atom of the side chain were to be further substituted, it would become a chiral center. In such cases, the stereochemistry (R vs. S configuration) would almost certainly have a profound impact on biological activity, as biological systems are inherently chiral, and one enantiomer typically shows much higher potency than the other. Computational methods like Density Functional Theory (DFT) and experimental techniques such as NMR are often used to study these conformational landscapes and understand how molecular flexibility relates to activity. mdpi.com

Biological Activity Investigations in Vitro and Non Human in Vivo Research

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The anti-proliferative and cytotoxic effects of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have been evaluated against various cancer cell lines. Research has demonstrated its potential as a cytotoxic agent, with varying efficacy across different cell types.

MBIC has shown significant toxicity towards the non-aggressive MCF-7 breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.73 µM. nih.govoncotarget.com In contrast, its cytotoxicity was considerably lower against the normal fibroblast L-cell line (IC50 = 59.6 µM), suggesting a degree of selectivity for cancer cells. nih.govoncotarget.com The compound was also tested against the aggressive, p53-mutated MDA-MB-231 breast cancer cell line, showing an IC50 of 20.4 µM. nih.govoncotarget.com The higher resistance of MDA-MB-231 cells to MBIC has been hypothesized to be linked to the p53 mutation. nih.govoncotarget.com Further studies have indicated that silencing survivin in MDA-MB-231 cells can increase their sensitivity to MBIC by 4.5-fold, reducing the IC50 to 4.4 µM. nih.govoncotarget.com Additionally, MBIC has been reported to possess potent cytotoxic effects against HeLa cervical cancer cells. nih.gov

Cell LineCell TypeIC50 (µM)
MCF-7Non-aggressive Breast Cancer0.73 ± 0.0
MDA-MB-231Aggressive Breast Cancer20.4 ± 0.2
L-cellsNormal Fibroblast59.6 ± 2.5
MDA-MB-231 (survivin silenced)Aggressive Breast Cancer4.4 ± 0.3

Antimicrobial and Antifungal Research (In Vitro)

Specific studies on the antimicrobial and antifungal properties of MBIC are not detailed in the currently available literature. However, the benzimidazole (B57391) scaffold, which is a core component of MBIC, is well-known for its broad-spectrum pharmacological activities, including antimicrobial and antifungal effects. nih.govmdpi.com Numerous derivatives of benzimidazole have been synthesized and tested against various human pathogenic microorganisms. nih.gov These studies have shown that different substitutions on the benzimidazole ring can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govsemanticscholar.orgresearchgate.netnih.gov For instance, certain novel pyrazole-attached benzimidazoles have demonstrated activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Aspergillus fumigatus. nih.gov The general findings suggest that the benzimidazole class of compounds is a promising area for the development of new antimicrobial and antifungal agents. mdpi.com

Modulation of Specific Molecular Targets (e.g., Enzyme Inhibition, Tubulin Dynamics)

MBIC has been identified as a Microtubule Targeting Agent (MTA). nih.govoncotarget.comnih.gov It functions as a potent inhibitor of tubulin polymerization, a mechanism shared by well-known anticancer agents. nih.govmdpi.com By disrupting microtubule dynamics, MBIC induces mitotic arrest, which preferentially affects rapidly dividing cancer cells. nih.govresearchgate.net

The mechanism of action of MBIC involves the modulation of several downstream proteins that regulate the cell cycle and apoptosis. In MCF-7 cells, which have functional p53, treatment with MBIC led to the down-regulation of Cdk1 and survivin, and an up-regulation of cyclin B1. oncotarget.com Conversely, in MDA-MB-231 cells with mutated p53, Cdk1 levels remained stable and survivin was up-regulated following MBIC treatment. oncotarget.com The compound has also been shown to induce mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov These findings indicate that MBIC's anti-tumor activity is mediated through the disruption of tubulin function and the subsequent induction of mitotic blockage and apoptosis, with its effects being influenced by the p53 status of the cancer cells. nih.govoncotarget.comnih.gov

Receptor Interaction Studies with Derivatives (e.g., mGluR2, 5-HT2C)

Direct interaction studies of MBIC with metabotropic glutamate (B1630785) receptor 2 (mGluR2) or serotonin (B10506) 2C (5-HT2C) receptors have not been reported. However, the broader class of benzimidazole derivatives has been extensively studied for its interaction with a variety of receptors. nih.gov Notably, certain benzimidazole-4-carboxamides and carboxylates have been identified as potent and selective antagonists of the serotonin 5-HT4 receptor. nih.gov Other indole (B1671886) and benzimidazole derivatives have been investigated as dual antagonists for the 5-HT2A and 5-HT6 receptors. google.com The flexible nature of the benzimidazole scaffold allows it to bind to diverse biological targets, including various kinases, PARP proteins, and androgen receptors, often through interactions like hydrogen bonding and π-stacking. nih.govmdpi.com

Synergistic Effects with Other Research Compounds (In Vitro)

The potential for MBIC to work in concert with other anticancer agents has been investigated. In a preclinical in vivo model using BALB/c nude mice inoculated with MDA-MB-231 cells, the combination of MBIC with doxorubicin (B1662922) was studied. The results showed a significant synergistic effect in reducing tumor volume. oncotarget.com While MBIC monotherapy resulted in a 79.7% reduction in tumor volume compared to the untreated group, the combination therapy with doxorubicin led to a 91.2% reduction. oncotarget.com This combination was significantly more effective than either doxorubicin or MBIC alone, suggesting a synergistic interaction that could have potential therapeutic applications. oncotarget.com

Investigation of Metabolic Stability in Preclinical Research Models

Specific data on the metabolic stability of MBIC in preclinical models is not available in the reviewed literature. However, the metabolic fate of benzimidazole derivatives is an area of active research. Generally, benzimidazoles are considered chemically stable under physiological conditions. biotech-asia.org Their metabolism can be influenced by the nature and position of substituents on the benzimidazole core. biotech-asia.org The presence of a fluorine atom, as in MBIC, is often used by medicinal chemists to block metabolic "soft spots" and improve metabolic stability, although the C-F bond can sometimes be metabolically cleaved. biotech-asia.org Strategies such as the development of prodrugs are often employed to enhance the pharmacokinetic properties of benzimidazole-based compounds. biotech-asia.org

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

Currently, there is no available research that identifies the specific molecular targets of Methyl (5-fluoro-2-methoxyphenyl)acetate. Consequently, information regarding its binding mechanisms, including affinity, kinetics, and the nature of its interactions with any biological macromolecules, remains uncharacterized. While the presence of a fluorine atom and a methoxy (B1213986) group on the phenyl ring suggests the potential for specific interactions that could enhance binding affinity and metabolic stability, these are theoretical considerations that have not been experimentally verified for this specific compound.

Cellular Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)

There are no published studies detailing the effects of this compound on cellular pathways. Investigations into whether this compound can induce apoptosis or cause cell cycle arrest in any cell lines have not been reported. Therefore, its impact on the cellular life cycle and programmed cell death pathways is unknown.

Biochemical Characterization of Enzymatic Interactions

The biochemical interactions of this compound with enzymes have not been characterized. There is no information available regarding its potential to inhibit or modulate the activity of any specific enzymes.

Protein-Ligand Interaction Dynamics

Studies on the dynamics of protein-ligand interactions involving this compound are absent from the current body of scientific literature. Computational or experimental data that would provide insight into how this compound might bind to and affect the conformation and function of proteins are not available.

Studies on Cellular Uptake and Subcellular Localization

There is no available data on the cellular uptake or subcellular localization of this compound. The processes by which this compound might enter cells and where it might accumulate within cellular compartments have not been investigated.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as Methyl (5-fluoro-2-methoxyphenyl)acetate, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

However, no specific molecular docking studies featuring this compound have been published. Such a study would require a defined biological target to simulate the interaction and predict binding energies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can elucidate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. For a molecule like this compound, DFT could predict sites susceptible to nucleophilic or electrophilic attack and provide insights into its stability.

Table 1: Hypothetical Data from DFT Calculations on Substituted Benzenes

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.24-1.185.06
Fluorobenzene-6.35-1.155.20
Anisole (B1667542) (Methoxybenzene)-5.79-1.074.72
This compoundData Not AvailableData Not AvailableData Not Available
Note: The data for Benzene, Fluorobenzene, and Anisole are representative values and are included for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound or its derivatives would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model could then be used as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of new ligands with similar or improved activity. There are currently no published pharmacophore models derived from or developed for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures and the flexibility of its ester and methoxy (B1213986) side chains. When studied in complex with a receptor, MD simulations can reveal the stability of the binding pose, the role of solvent molecules, and the dynamic nature of the ligand-receptor interactions over time. No such MD simulation studies have been reported for this specific compound.

In Silico Screening for Novel Biological Activities

In silico, or virtual, screening is a computational approach to search large databases of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (like pharmacophore screening) or structure-based methods (like molecular docking). This compound could theoretically be included in large-scale virtual screening campaigns as part of a compound library. However, there are no reports of this compound being identified as a "hit" from such a screening process for any novel biological activity.

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For Methyl (5-fluoro-2-methoxyphenyl)acetate, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. This technique offers a high degree of confidence in the compound's identity.

In addition to exact mass, mass spectrometry provides information on the fragmentation patterns of the molecule. When subjected to ionization, this compound will break apart in a predictable manner. Analyzing these fragments helps to confirm the presence of specific structural motifs within the molecule, such as the methoxy (B1213986), fluoro, and methyl acetate (B1210297) groups. While specific fragmentation studies on this compound are not widely detailed in public literature, the expected cleavages would involve the loss of the methoxy group (-OCH3), the carbomethoxy group (-COOCH3), and potentially rearrangements involving the fluoro-substituted aromatic ring.

Analytical Technique Application to this compound Typical Data Obtained
High-Resolution Mass Spectrometry (HRMS)Determination of exact molecular weight and elemental formula.Calculated Exact Mass: 198.0692 g/mol Elemental Formula: C10H11FO3
Tandem Mass Spectrometry (MS/MS)Structural confirmation through controlled fragmentation.Fragmentation patterns corresponding to key substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of each atom in this compound.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values are all key pieces of the structural puzzle. For instance, the distinct signals for the aromatic protons are influenced by the substitution pattern of the fluoro and methoxy groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.

Detailed NMR data reported for this compound is presented below.

¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.00 - 6.85 m - 2H Aromatic CH
6.83 dd J = 9.0, 4.4 Hz 1H Aromatic CH
3.83 s - 3H OCH₃
3.69 s - 3H OCH₃ (ester)

¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
171.6 C=O (ester)
157.9 (d, J = 237.9 Hz) C-F
152.0 C-OCH₃
123.1 Aromatic C
116.6 (d, J = 23.0 Hz) Aromatic CH
115.4 (d, J = 7.9 Hz) Aromatic CH
113.8 (d, J = 23.4 Hz) Aromatic CH
56.1 OCH₃
52.0 OCH₃ (ester)

Note: (d) denotes a doublet, (m) a multiplet, and (s) a singlet. The coupling constant (J) for the carbon attached to fluorine is a characteristic feature.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. While an immensely powerful technique, its application is contingent on the ability to grow suitable crystals of the compound. As of the current literature, a public crystal structure determination for this compound has not been reported. If a structure were determined, it would provide unambiguous proof of its constitution and reveal details about intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In HPLC, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. The separation is based on the compound's differential partitioning between the mobile phase and the stationary phase. By using a detector, such as a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity analysis, often reported as a percentage (e.g., >98%).

Future Research Directions and Academic Applications

Exploration of Undiscovered Biological Activities and Therapeutic Areas

While the specific biological profile of Methyl (5-fluoro-2-methoxyphenyl)acetate is not extensively documented, its structural motifs are present in molecules with known biological relevance. The strategic placement of fluorine is a common tactic in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govtandfonline.com This suggests that the compound could serve as a valuable scaffold or starting point for identifying new therapeutic agents.

Future research could focus on screening this compound against a wide range of biological targets. Given its structure as an ester, one promising avenue is the investigation of its activity as an inhibitor of carboxylesterases (CEs). researchgate.net CEs are crucial enzymes in the hydrolysis of various esters and are involved in drug metabolism and detoxification. researchgate.net Inhibitors of these enzymes have potential therapeutic applications. researchgate.net

Furthermore, fluorinated and methoxy-substituted phenyl derivatives are common in compounds targeting the central nervous system (CNS). For instance, molecules with a fluoro-methoxyphenyl group have been developed as ligands for metabotropic glutamate (B1630785) receptors (mGluRs), which are targets for neuropsychiatric disorders like schizophrenia and anxiety. nih.govnih.gov This precedent suggests that this compound and its derivatives could be explored for activity in the CNS.

Table 1: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale Supporting Evidence
Oncology Fluorinated compounds are prevalent in anti-cancer drugs; the structure could serve as a scaffold for novel antineoplastic agents. nih.govnih.gov Fluorinated chalcones and combretastatin (B1194345) analogues have shown antitumor activities. nih.govnih.gov
Neuropsychiatric Disorders The fluoro-methoxyphenyl moiety is a key feature in ligands for CNS targets like mGluR2. nih.gov A related compound was developed as a PET imaging ligand for mGluR2, a target for schizophrenia and depression. nih.govnih.gov
Pest Control Fluorinated ketones, which are structurally related, can inhibit pheromone-degrading esterases in insects. researchgate.net Carboxylesterase inhibitors are explored for pest resistance management. researchgate.net

| Inflammatory Diseases | Some fluorinated chalcones act as 5-lipoxygenase inhibitors, which is relevant for inflammatory pathways. nih.gov | Fluorinated 3,4-dihydroxychalcones have shown potent 5-lipoxygenase inhibition. nih.gov |

Development of Greener Synthetic Methodologies

The synthesis of phenylacetic acid esters typically involves conventional methods that may use harsh reagents or generate significant waste. google.com Future research should aim to develop more environmentally benign, efficient, and sustainable synthetic routes to this compound.

Green chemistry principles can be applied to improve the synthesis. One approach is the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-mont), which are reusable, highly selective, and offer an eco-friendly alternative to corrosive liquid acids like sulfuric acid. royalsocietypublishing.org These catalysts have proven effective in the esterification of phenylacetic acid and its derivatives. royalsocietypublishing.org

Other green approaches include:

Solvent-Free Synthesis: Conducting the esterification reaction under neat conditions at elevated temperatures can eliminate the need for organic solvents, reducing waste and simplifying purification. jetir.orgrsc.org Base-catalyzed reactions using agents like DBU in the absence of solvent have shown success for producing phenyl esters. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org A microwave-assisted synthesis in a biphasic system with a deep eutectic solvent could offer a highly efficient and green pathway. rsc.org

Alternative Reagents: The Knoevenagel condensation, a common method for creating similar structures, can be catalyzed by a few drops of a base like piperidine, minimizing catalyst loading. chemrxiv.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies

Method Conventional Approach Greener Alternative Advantages of Greener Method
Catalyst Homogeneous liquid acids (e.g., H₂SO₄) or bases. Heterogeneous solid catalysts (e.g., montmorillonite clay) or organocatalysts. royalsocietypublishing.orgrsc.org Reusable, reduced corrosion, easier separation, environmentally benign. royalsocietypublishing.org
Solvent Often requires organic solvents like toluene (B28343). royalsocietypublishing.org Solvent-free (neat) conditions or green solvents (e.g., deep eutectic solvents). rsc.orgrsc.org Reduced waste, lower environmental impact, potential for simplified workup. rsc.org

| Energy | Conventional heating for extended periods (hours). royalsocietypublishing.org | Microwave irradiation. rsc.org | Drastically reduced reaction times (minutes), often leading to higher yields and fewer byproducts. rsc.org |

Rational Design of Highly Potent and Selective Analogues

The structure of this compound is an ideal starting point for a rational design campaign to create analogues with improved potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its biological activity. nih.gov

A systematic exploration of analogues could involve:

Modification of the Phenyl Ring Substitution: The positions of the fluoro and methoxy (B1213986) groups could be altered to probe different interactions with a target binding pocket. The fluorine could be moved to the ortho or meta position relative to the acetate (B1210297) side chain, and bioisosteric replacements for the methoxy group (e.g., ethoxy, hydroxyl) could be explored. acs.org

Ester Group Modification: The methyl ester can be converted into a series of different esters (ethyl, propyl, etc.) to investigate the impact of sterics and lipophilicity. Furthermore, replacing the ester with a bioisosteric group, such as an amide or an isoxazole, could improve metabolic stability and introduce new hydrogen bonding capabilities. nih.gov

Introduction of Additional Functional Groups: Adding other substituents to the phenyl ring could further enhance activity. SAR studies on related fluorinated compounds have shown that even small changes, like adding a methyl or cyano group, can significantly impact potency. acs.org

Table 3: Proposed Analogues for SAR Studies

Analogue Type Modification Rationale for Design
Positional Isomer Move fluorine to C-4 or C-6 position. To explore how the electronic and steric profile of the phenyl ring affects binding affinity. nih.gov
Bioisosteric Replacement Replace -OCH₃ with -OH or -OCF₃. To alter hydrogen bonding potential and electronic properties. The -OH group could introduce a key interaction, while -OCF₃ would increase lipophilicity. acs.org
Ester Homologation Change methyl ester to ethyl, propyl, or benzyl (B1604629) ester. To optimize hydrophobic interactions within the binding site.
Ester to Amide Conversion Replace -COOCH₃ with -CONH₂ or -CONHR. To enhance metabolic stability and introduce hydrogen bond donor/acceptor capabilities, potentially improving target affinity.

| Ring Expansion | Replace phenyl ring with a naphthyl or quinoline (B57606) system. | To explore larger aromatic systems that may achieve higher affinity through additional van der Waals or π-stacking interactions. |

Application as Probes for Chemical Biology Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. This compound is a candidate for development into such a probe, particularly for use in Positron Emission Tomography (PET) imaging. nih.gov

The presence of a fluorine atom makes the molecule amenable to isotopic labeling with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide. nih.gov An ¹⁸F-labeled version of this compound could be synthesized and used to visualize its distribution, metabolism, and target engagement non-invasively in living subjects. nih.gov

Alternatively, the methoxy group offers a site for labeling with carbon-11 (B1219553) (¹¹C). nih.gov The synthesis of [¹¹C]this compound could be achieved via O-[¹¹C]methylation of the corresponding phenolic precursor. nih.govnih.gov If the parent compound is found to have high affinity and selectivity for a CNS target, a radiolabeled version would be invaluable for:

Target Occupancy Studies: Determining the dose of a therapeutic drug required to engage its target in the brain. nih.gov

Disease Diagnosis: Quantifying changes in the density of a target receptor or enzyme in disease states.

Pharmacokinetic Profiling: Tracking the uptake and clearance of the molecule from the brain and other organs. nih.gov

Contribution to Fundamental Understanding of Fluorine in Medicinal Chemistry

The study of this compound and its analogues can contribute to the broader, fundamental understanding of how fluorine influences molecular properties. nih.govnih.gov Fluorine is not just a simple hydrogen isostere; its unique properties can profoundly alter a molecule's behavior. tandfonline.com

Key areas where this compound can provide insight include:

Conformational Control: The fluorine atom can influence the preferred conformation of the methoxy group and the acetate side chain through steric and electronic effects, which can be critical for binding to a biological target. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can impact a molecule's ionization state, solubility, and ability to permeate cell membranes. tandfonline.com

Metabolic Stability: Fluorine is often introduced to block sites of metabolic oxidation. acs.org Studying the metabolism of this compound compared to its non-fluorinated counterpart can provide a clear example of fluorine's role as a "metabolic shield."

Protein-Ligand Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (to amide backbones), dipole-dipole, and multipolar interactions, enhancing binding affinity. tandfonline.comnih.gov

Table 4: Physicochemical and Pharmacological Effects of Fluorine Substitution

Property Effect of Fluorine Implication for this compound
Electronegativity Fluorine is the most electronegative element, creating a strong C-F bond dipole. tandfonline.com Alters the electron distribution of the aromatic ring, influencing reactivity and binding interactions.
Lipophilicity Substitution of H with F generally increases lipophilicity (logP). tandfonline.com May enhance membrane permeability and ability to cross the blood-brain barrier.
Metabolic Stability The C-F bond is strong and resistant to cleavage by metabolic enzymes (e.g., P450s). acs.org The fluorine at C-5 likely blocks aromatic hydroxylation at that position, potentially increasing the molecule's half-life.
Binding Affinity Can form orthogonal multipolar interactions and weak hydrogen bonds with protein backbones. tandfonline.com May contribute to higher binding affinity and selectivity for a target protein.

| Conformation | Can induce specific molecular conformations through electrostatic and steric effects. nih.gov | Influences the spatial orientation of the methoxy and acetate groups, which can pre-organize the molecule for optimal binding. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.